L-Alanine, N-[(ethylthio)thioxomethyl]-
Description
L-Alanine, N-[(ethylthio)thioxomethyl]- is a thioamide derivative of the amino acid L-alanine, characterized by the substitution of the amine hydrogen with an (ethylthio)thioxomethyl group. Thioamides, such as this compound, are critical in stabilizing peptide backbones against enzymatic degradation and enabling unique conformational properties in bioactive molecules .
The synthesis of such thioamides often employs thioacylating agents like thiobenzimidazolones or ynamide-mediated protocols, which facilitate efficient coupling under mild conditions. For example, Brain et al. (1997) demonstrated the use of thioacyl-N-phthalimides for thioamide formation, while Yang et al. (2019) advanced ynamide-mediated methods to achieve high selectivity in thiopeptide synthesis . These methodologies likely extend to L-Alanine, N-[(ethylthio)thioxomethyl]-, given its structural similarity to other thioacylated amino acids.
Properties
CAS No. |
34101-08-1 |
|---|---|
Molecular Formula |
C6H11NO2S2 |
Molecular Weight |
193.3 g/mol |
IUPAC Name |
(2S)-2-(ethylsulfanylcarbothioylamino)propanoic acid |
InChI |
InChI=1S/C6H11NO2S2/c1-3-11-6(10)7-4(2)5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/t4-/m0/s1 |
InChI Key |
WCIZDTOYENGUEG-BYPYZUCNSA-N |
Isomeric SMILES |
CCSC(=S)N[C@@H](C)C(=O)O |
Canonical SMILES |
CCSC(=S)NC(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Alanine, N-[(ethylthio)thioxomethyl]- typically involves the reaction of L-alanine with ethylthio and thioxomethyl reagents. One common method includes the reaction of β-alanine with O,S-diethyl carbonodithioate, which results in the formation of sodium N-[(ethylthio)thioxomethyl]-β-alaninate . This intermediate can then be neutralized and cyclized to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This may involve the use of phase transfer catalysts and specific reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: L-Alanine, N-[(ethylthio)thioxomethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce simpler alkyl derivatives.
Scientific Research Applications
Chemistry: L-Alanine, N-[(ethylthio)thioxomethyl]- is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structural similarity to natural amino acids allows it to be incorporated into peptides and proteins, providing insights into biochemical pathways .
Medicine: Potential medical applications include the development of novel pharmaceuticals. The compound’s unique properties may be exploited to design drugs with specific biological activities, such as enzyme inhibitors or receptor modulators .
Industry: In industrial applications, L-Alanine, N-[(ethylthio)thioxomethyl]- can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes .
Mechanism of Action
The mechanism of action of L-Alanine, N-[(ethylthio)thioxomethyl]- involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, depending on its structure and functional groups. It may also interact with receptors or other proteins, modulating their activity and influencing biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thioamide-containing compounds share structural motifs but differ in backbone composition, substituents, and applications. Below is a comparative analysis of L-Alanine, N-[(ethylthio)thioxomethyl]- with five analogous compounds:
Table 1: Comparative Analysis of Thioamide Derivatives
Key Observations:
The pyridinylamino substituent in Entry 3 introduces aromaticity and basicity, enabling coordination chemistry absent in the ethylthioether group of the target compound .
Synthetic Routes :
- Ynamide-mediated methods (Entry 1) offer superior selectivity compared to classical thioacyl-N-phthalimides (Entry 3), reducing side reactions in complex peptide syntheses .
Applications: While the target compound is primarily a peptide-building block, TCT-2 (Entry 4) is utilized in drug delivery systems due to its carboxylic acid moiety, enabling covalent attachment to polymeric nanoparticles . Quinazolinone derivatives (Entry 5) exhibit broad pharmacological activity, contrasting with the target compound’s role in structural stabilization .
Stability and Storage :
- Thioamides like the target compound typically require anhydrous storage at low temperatures (−20°C to −80°C) to prevent hydrolysis, a trait shared with HY-P3884 (), which maintains 99.05% purity under similar conditions .
Q & A
Q. What are the recommended synthetic routes for L-Alanine, N-[(ethylthio)thioxomethyl]- and its derivatives?
Methodological Answer:
- Synthesis via Schiff base formation : React L-alanine with carbon disulfide and ethylthiol under alkaline conditions to form the thioxomethyl intermediate. Purify via recrystallization in ethanol/water mixtures .
- Derivatization : For metal complexes, reflux the ligand with divalent metal salts (e.g., Cu(II), Ni(II)) in methanol/water (1:1) at 60°C for 4–6 hours. Monitor reaction progress via TLC .
- Key validation : Confirm purity through elemental analysis (C, H, N, S) and melting point determination .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- IR spectroscopy : Identify the ν(C=S) stretch at 1,200–1,250 cm⁻¹ and ν(N–H) at 3,200–3,300 cm⁻¹ to confirm thioamide bond formation .
- NMR analysis : Use ¹H NMR in DMSO-d₆ to resolve α-proton splitting (δ 3.5–4.0 ppm) and ethylthio group signals (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂) .
- Elemental analysis : Ensure stoichiometric ratios match theoretical values (e.g., C₆H₁₂N₂O₂S₂) .
Q. How does the compound behave under varying pH and thermal conditions?
Methodological Answer:
- pH stability : Test solubility and structural integrity in buffers (pH 2–12). The compound is stable in neutral to slightly acidic conditions but hydrolyzes in strongly alkaline media due to thioamide bond cleavage .
- Thermal stability : Conduct thermogravimetric analysis (TGA) up to 300°C. Decomposition typically occurs at 180–220°C, correlating with ligand-metal bond dissociation in complexes .
Advanced Research Questions
Q. What is the coordination chemistry of L-Alanine, N-[(ethylthio)thioxomethyl]- with transition metals?
Methodological Answer:
- Complex stoichiometry : Use molar conductance measurements in DMF to distinguish between 1:1 (10–30 Ω⁻¹cm²mol⁻¹) and 1:2 (70–100 Ω⁻¹cm²mol⁻¹) metal-ligand ratios .
- Binding modes : Analyze IR spectral shifts (e.g., ν(C=O) at 1,650 cm⁻¹ shifting to 1,600–1,620 cm⁻¹ upon metal coordination) and electronic spectra (d-d transitions for octahedral Cu(II) complexes at ~600 nm) .
- X-ray crystallography : Resolve crystal structures to confirm bidentate (N,S) or tridentate (N,S,O) coordination, as seen in analogous Ni(II) complexes .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Reproducibility checks : Standardize assay conditions (e.g., enzyme inhibition studies at 37°C, pH 7.4) and validate purity via HPLC (>98%) .
- Mechanistic studies : Compare IC₅₀ values with structurally related compounds (e.g., tolrestat, a known aldose reductase inhibitor with a similar thioxomethyl-glycine backbone) to identify structure-activity relationships .
- Control experiments : Test metal complex derivatives to distinguish ligand-specific effects from metal ion contributions .
Q. What strategies optimize the compound’s application in enzyme inhibition studies?
Methodological Answer:
- Docking simulations : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinity to target enzymes (e.g., aldose reductase) based on the thioxomethyl group’s electron-withdrawing properties .
- In vitro assays : Perform kinetic assays with recombinant enzymes, varying ligand concentrations (1–100 μM) and measuring Ki values via Lineweaver-Burk plots .
- Synergistic combinations : Co-administer with hypoglycemic agents (e.g., metformin) at 5–10 mg/kg/day in animal models, monitoring additive effects on glucose metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
